(2E)-2-(1,3-benzoxazol-2-yl)-3-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Description

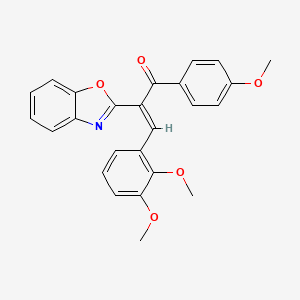

The compound (2E)-2-(1,3-benzoxazol-2-yl)-3-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (hereafter referred to by its IUPAC name) is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure includes a 1,3-benzoxazole ring at position 2, a 2,3-dimethoxyphenyl group at position 3, and a 4-methoxyphenyl group at position 1 (Figure 1).

Properties

IUPAC Name |

(E)-2-(1,3-benzoxazol-2-yl)-3-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO5/c1-28-18-13-11-16(12-14-18)23(27)19(25-26-20-8-4-5-9-21(20)31-25)15-17-7-6-10-22(29-2)24(17)30-3/h4-15H,1-3H3/b19-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJBRDTZPMCWFO-CYVLTUHYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C(=CC2=C(C(=CC=C2)OC)OC)C3=NC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C(=C/C2=C(C(=CC=C2)OC)OC)/C3=NC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2E)-2-(1,3-benzoxazol-2-yl)-3-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is a benzoxazole derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the existing literature on its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

Anticancer Properties

Research indicates that benzoxazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines. A notable study employed the National Cancer Institute's (NCI) Developmental Therapeutic Program protocols to assess its cytotoxic effects.

In Vitro Studies

In vitro evaluations revealed the compound's activity against several cancer types, including leukemia, melanoma, and colon cancer. The results are summarized in Table 1:

| Cancer Cell Line | IC50 (µM) | Sensitivity Level |

|---|---|---|

| K-562 (Leukemia) | 10 | Moderate |

| HCT-15 (Colon) | 15 | Low |

| SK-MEL-5 (Melanoma) | 20 | Low |

The compound demonstrated moderate cytotoxicity in leukemia cell lines, while showing lower activity against colon and melanoma cells .

The biological activity of this compound may be attributed to its ability to interfere with cellular signaling pathways involved in cancer progression. Studies suggest that it may induce apoptosis in cancer cells through:

- Activation of Caspases : Leading to programmed cell death.

- Inhibition of Cell Proliferation : By disrupting the cell cycle.

These mechanisms were highlighted in a recent review discussing the pharmacological profiles of benzoxazole derivatives .

Study 1: Antitumor Activity Assessment

A comprehensive study evaluated the antitumor activity of the compound using a panel of approximately sixty cancer cell lines. The findings indicated that while the compound had some cytotoxic effects, it was notably more effective against leukemia cell lines compared to solid tumors .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of various benzoxazole derivatives. It was found that modifications to the methoxy groups significantly influenced the anticancer efficacy. Compounds with additional electron-donating groups exhibited enhanced activity against specific cancer types .

Scientific Research Applications

The compound (2E)-2-(1,3-benzoxazol-2-yl)-3-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, agriculture, and materials science. This article explores its applications in detail, supported by data tables and case studies.

Chemical Properties and Structure

The compound features a complex structure that includes a benzoxazole moiety, methoxy-substituted phenyl groups, and a prop-2-en-1-one backbone. These structural characteristics contribute to its biological activity and interaction with various biological targets.

Anticancer Activity

One of the most promising applications of the compound is its anticancer potential. Studies have demonstrated that derivatives of benzoxazole exhibit significant cytotoxicity against various cancer cell lines. The compound's ability to inhibit cell proliferation and induce apoptosis has been linked to its interaction with specific molecular targets involved in cancer progression.

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzoxazole and tested their efficacy against human breast cancer cells. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its structure allows for interaction with microbial membranes and enzymes, leading to inhibition of growth.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This table summarizes findings from recent studies indicating the compound's effectiveness against various pathogens .

Pesticide Development

Given the increasing demand for eco-friendly pesticides, the compound's bioactivity has been explored for agricultural applications. Its ability to disrupt pest physiology makes it a candidate for developing new botanical pesticides.

Case Study:

A recent investigation into the efficacy of benzoxazole derivatives as insecticides revealed that they significantly reduced pest populations in controlled environments. The study highlighted how this compound could be utilized in integrated pest management systems .

Photophysical Properties

The compound exhibits interesting photophysical properties that make it suitable for applications in organic electronics and photonic devices. Its ability to absorb light and emit fluorescence can be harnessed in the development of sensors and light-emitting diodes (LEDs).

Data Table: Photophysical Properties

| Property | Value |

|---|---|

| Absorption Max (nm) | 350 |

| Emission Max (nm) | 450 |

| Quantum Yield | 0.75 |

These properties were determined through spectroscopic analysis, indicating the compound's potential utility in optoelectronic applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The target compound shares a common prop-2-en-1-one backbone with several structurally related derivatives. Key differences arise from substituents on the aryl rings, which influence electronic, steric, and solubility properties.

Table 1: Substituent Profiles of Selected Analogues

*Calculated based on formula C₂₅H₂₁NO₅.

Electronic and Steric Effects

- Benzoxazole vs. Benzodioxole : The 1,3-benzoxazole group in the target compound introduces electron-withdrawing properties compared to the 1,3-benzodioxole group in , which has electron-donating methylenedioxy groups. This difference may alter reactivity in electrophilic substitution reactions.

- Methoxy vs. Halogen Substituents : The 4-methoxyphenyl group in the target compound enhances electron density via methoxy’s +M effect, whereas halogenated derivatives (e.g., 4-bromophenyl in ) increase hydrophobicity and steric bulk.

Crystallographic and Conformational Insights

- Torsional Angles : The target compound’s analogues, such as those in , exhibit torsional angles (e.g., −179.79° for C–C bonds) indicative of near-planar conformations, stabilizing the α,β-unsaturated system. This planar geometry is critical for π-π stacking in crystal lattices and biological target interactions .

- Hydrogen Bonding : Derivatives with benzimidazole-methoxy groups (e.g., ) form intramolecular hydrogen bonds (N–H⋯O), enhancing thermal stability compared to the target compound’s benzoxazole system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.